molecular formula C25H30N2O5S B3004419 N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal CAS No. 1026493-36-6

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal

Cat. No.: B3004419
CAS No.: 1026493-36-6
M. Wt: 470.58
InChI Key: INLZQFSSFNKLKQ-FQEVSTJZSA-N
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Description

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal is a chiral indole derivative featuring a Boc (tert-butoxycarbonyl)-protected amino group, a 2,4,6-trimethylphenylsulfonyl (Mts)-protected indole nitrogen, and a propanal side chain. Its molecular formula is C₂₅H₃₀N₂O₅S, with a molecular weight of 470.59 g/mol . The Mts group enhances steric and electronic stability, while the Boc group facilitates selective deprotection for further functionalization. This compound is used in peptidomimetic synthesis and as a precursor for bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c1-16-11-17(2)23(18(3)12-16)33(30,31)27-14-19(21-9-7-8-10-22(21)27)13-20(15-28)26-24(29)32-25(4,5)6/h7-12,14-15,20H,13H2,1-6H3,(H,26,29)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLZQFSSFNKLKQ-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C=O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C=O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Indole Moiety: The indole ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Sulfonylation: The indole moiety is then sulfonylated using 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal has been investigated for its potential as an anticancer agent. The indole moiety is known for its biological activity, including the ability to inhibit specific cancer cell lines. Studies have shown that derivatives of indole can induce apoptosis in cancer cells, making this compound a candidate for further development in anticancer therapies .

Enzyme Inhibition
This compound may also serve as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, including enzymes involved in cancer progression and inflammation. Research indicates that compounds containing sulfonamide functionalities can effectively inhibit carbonic anhydrases and other relevant enzymes .

Organic Synthesis

Building Block for Complex Molecules
this compound is utilized as a versatile building block in organic synthesis. Its structure allows for various transformations that can lead to the synthesis of more complex molecules. For instance, it can be employed in the synthesis of peptidomimetics or as a precursor for the development of new pharmaceuticals .

Synthesis of Indole Derivatives
The indole core present in this compound can be transformed into various derivatives through electrophilic substitution reactions. These derivatives have been shown to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of sulfonamide-containing indole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Synthesis Pathways

Another research project focused on developing synthetic pathways utilizing this compound as a key intermediate. The study highlighted its role in generating diverse libraries of indole derivatives through multi-step reactions involving coupling and cyclization processes .

Mechanism of Action

The mechanism of action of N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal involves its interaction with specific molecular targets and pathways. The sulfonyl-indole moiety is known to interact with enzymes and receptors, modulating their activity. The Boc-protected amino group ensures selective reactions at the desired site, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Modifications

Compound Name Molecular Formula Molecular Weight Functional Groups Protecting Groups Key Differences Reference
N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal C₂₅H₃₀N₂O₅S 470.59 Propanal, Boc-amine, Mts-indole Boc, Mts Reference compound
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoate C₁₈H₂₄N₂O₅ 348.4 Methyl ester, Boc-amine, 5-methoxyindole Boc, None Methoxy-substituted indole; ester vs. aldehyde
Methyl (2S)-2-acetamido-3-[2-(2,4,6-trimethylphenyl)-1H-indol-3-yl]propanoate C₂₄H₂₈N₂O₃ 416.5 Methyl ester, Acetamido Acetamido, None Acetamido vs. Boc; C2-arylated indole
(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide C₁₂H₁₅N₃O 217.27 Primary amide, Free amine None No protecting groups; simpler side chain
(2S)-2-amino-3-(1H-indol-3-yl)-N-[(E)-(2,4,6-trimethylphenyl)methyleneamino]propanamide C₂₁H₂₄N₄O 348.44 Schiff base, Mts-methyleneamino Mts-methyleneamino Schiff base linker vs. Boc-amine

Functional Group Variations

Protecting Groups

  • Boc vs. Mts vs. Tosyl : The Boc group (tert-butoxycarbonyl) is base-labile and widely used in peptide synthesis for temporary protection . In contrast, the Mts (2,4,6-trimethylphenylsulfonyl) group provides robust steric shielding and acid stability, preventing undesired side reactions at the indole nitrogen . Tosyl (4-methylphenylsulfonyl) analogs, such as in , offer intermediate stability but lack the steric bulk of Mts .

Side Chain Modifications

  • Propanal vs. Ester/Amide: The propanal group in the target compound enables aldehyde-specific reactions (e.g., reductive amination), whereas ester derivatives (e.g., ) are more stable and suited for hydrolysis or coupling reactions .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Solubility Key Spectral Data (NMR/MS) Notes
Target Compound Not reported Likely δ ~9.5 ppm (aldehyde proton), Boc tert-butyl at δ ~1.4 ppm Requires inert conditions due to aldehyde reactivity
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate Soluble in methanol δ 7.6–7.1 ppm (indole protons), ESI-HRMS [M+H]+: 355.2012 Yellow oil; moderate antifungal activity
Methyl (S)-2-(N-Boc-Amino)-3-(5-methoxyindol-3-yl)propionate Organic solvents δ 3.7 ppm (methoxy), Boc tert-butyl at δ ~1.4 ppm Stable crystalline solid

Biological Activity

N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a N-Boc (tert-butyloxycarbonyl) protecting group attached to an amino acid backbone, which is linked to an indole moiety substituted with a sulfonyl group. This structural complexity contributes to its unique biological properties.

This compound has been studied for its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence intracellular signaling pathways by modulating GPCR activity. These receptors play critical roles in numerous physiological processes, including neurotransmission and immune responses .

1. Anticancer Activity

Several studies have reported the anticancer potential of compounds structurally related to this compound. For instance:

  • Case Study : A derivative of this compound demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

2. Neuroprotective Effects

Research has indicated that similar compounds exhibit neuroprotective effects in models of cerebral ischemia:

  • Mechanism : These compounds may enhance cerebral blood flow and exhibit antioxidant properties, thereby protecting neurons from oxidative stress during ischemic events .

Data Tables

The following table summarizes key findings from various studies on the biological activities associated with N-Boc derivatives:

Activity TypeCompound VariantObserved EffectReference
AnticancerN-Boc analogInduced apoptosis in cancer cells
NeuroprotectionRelated indole derivativesImproved neuronal survival post-ischaemia
GPCR ModulationSulfonamide derivativesAltered intracellular calcium levels

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Boc-protected indole derivatives like this compound?

  • Methodological Answer : The synthesis typically involves Boc protection of the amino group, sulfonylation of the indole nitrogen, and subsequent coupling reactions. For example, describes the use of tert-butoxycarbonyl (Boc) groups to protect amino functionalities in tryptophan derivatives, which can be extended to this compound. Critical steps include:

  • Sulfonylation : Use of 2,4,6-trimethylphenylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to avoid side reactions .
  • Boc Deprotection : Controlled acidic conditions (e.g., TFA/DCM) to prevent racemization or decomposition of the aldehyde group.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate enantiomerically pure intermediates .

Q. How can researchers confirm the stereochemical integrity of the (S)-configured amino group?

  • Methodological Answer :

  • Chiral HPLC : Utilize chiral stationary phases (e.g., Chiralpak IA/IB) with UV detection at 254 nm to resolve enantiomers. Compare retention times with authentic standards .
  • Circular Dichroism (CD) : Analyze the Cotton effect near 220 nm, characteristic of Boc-protected amino acids with defined stereochemistry .
  • X-ray Crystallography : For crystalline intermediates, single-crystal analysis provides definitive stereochemical confirmation (e.g., highlights structural validation of complex organic frameworks via crystallography) .

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • NMR Discrepancies : For instance, if 1^1H NMR shows unexpected splitting in the indole region, consider residual solvent effects or rotameric equilibria. Use variable-temperature NMR (e.g., 25–60°C) to resolve dynamic effects .
  • MS Anomalies : If molecular ion peaks deviate from theoretical values, verify the ionization method. Electrospray ionization (ESI) may cause adduct formation (e.g., Na+^+ or K+^+), while MALDI-TOF provides cleaner spectra for high-mass accuracy .
  • Cross-Validation : Compare data with structurally similar compounds, such as fluorinated indole analogs (e.g., ’s tetrafluoroindole propanoic acid) to identify systematic errors .

Q. What strategies optimize the stability of the aldehyde moiety during storage and reactions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in anhydrous DMF or DMSO to prevent oxidation or hydration .
  • Reaction Conditions : Avoid protic solvents and strong bases. Use stabilizing agents like molecular sieves or scavengers (e.g., 2,6-lutidine) during coupling reactions .
  • Stability Assays : Monitor aldehyde integrity via FT-IR (C=O stretch at ~1700 cm1^{-1}) or 13^{13}C NMR (δ ~190–200 ppm) over time under varying conditions .

Q. How can enantiomeric purity be quantified when synthesizing this compound at scale?

  • Methodological Answer :

  • Dynamic Kinetic Resolution : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during key steps to enhance enantioselectivity .
  • Advanced Chromatography : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns for high-resolution separation.
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at the amino group to track stereochemical fidelity via NMR or mass spectrometry .

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